N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide
Description
N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with an imino group at position 2 and an acetamide moiety at position 3. The imino group is linked to a 3-(trifluoromethyl)phenyl ring, while the acetamide nitrogen is bonded to a 4-chlorophenyl group. This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties, as observed in related thiazolidinones . The presence of electron-withdrawing substituents (Cl, CF₃) likely enhances metabolic stability and modulates electronic interactions with biological targets .
Properties
Molecular Formula |
C18H13ClF3N3O2S |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H13ClF3N3O2S/c19-11-4-6-12(7-5-11)23-15(26)9-14-16(27)25-17(28-14)24-13-3-1-2-10(8-13)18(20,21)22/h1-8,14H,9H2,(H,23,26)(H,24,25,27) |
InChI Key |
HHKFPWKJPUAKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps, starting with the formation of the thiazolidinone core. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may exhibit pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the thiazolidinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural versatility, enabling fine-tuning of physicochemical and pharmacological properties. Below is a comparative analysis of the target compound with structurally analogous molecules from the literature:
Structural and Substituent Variations
Note: *Molecular weight calculated based on formula C₁₈H₁₃ClF₃N₃O₂S.
Pharmacological and Physicochemical Insights
4-Chlorophenyl in the acetamide moiety may increase metabolic resistance compared to 2,3-dimethylphenyl derivatives (), where methyl groups reduce steric hindrance but lower electronegativity .
Synthetic and Analytical Comparisons: The target compound’s synthesis likely follows a condensation-cyclization route, similar to ’s method for thiazolidinones, using thiomalic acid and ZnCl₂ . Spectral Data: Analogues like the compound in show diagnostic NMR signals (e.g., δ 9.89 ppm for NH), while the target’s imino proton is expected near δ 8.5–9.0 ppm .
Biological Activity Trends: Thiazolidinones with 3,4,5-trimethoxybenzylidene () exhibit potent α-glucosidase inhibition (IC₅₀: 12 µM), suggesting that bulkier substituents may enhance enzyme binding. The target’s simpler substituents might favor selectivity over promiscuity . 4-Fluorophenethyl-containing derivatives () show reduced cytotoxicity (CC₅₀ > 100 µM) compared to chlorophenyl analogues, highlighting the trade-off between electronegativity and biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
